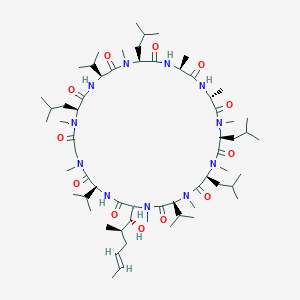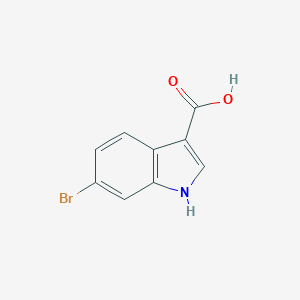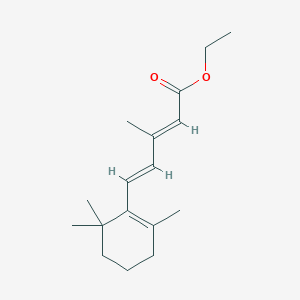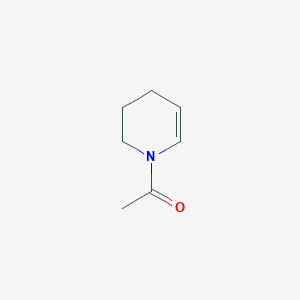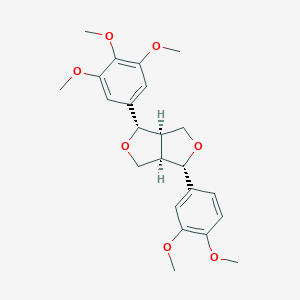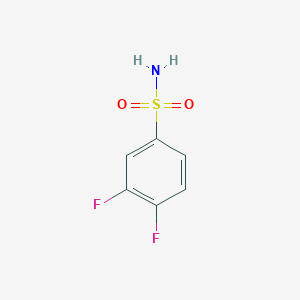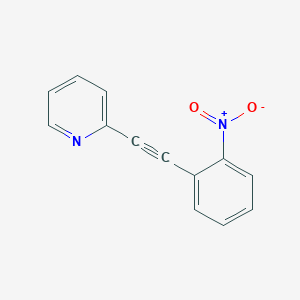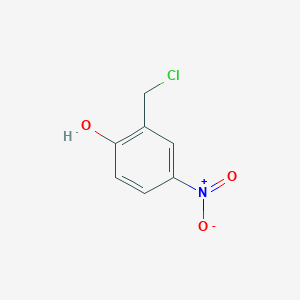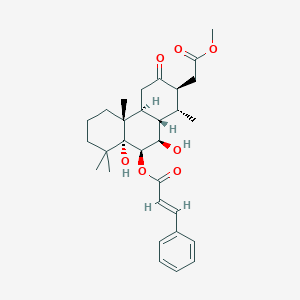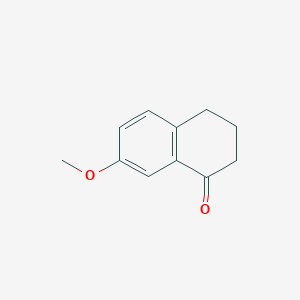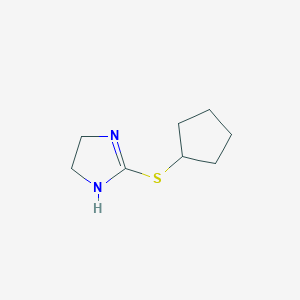
N-去甲丹诺氟沙星
描述
N-Desmethyldanofloxacin is a metabolite of danofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. It is characterized by its molecular formula C18H18FN3O3 and a molecular weight of 343.35 g/mol . This compound is primarily used in veterinary medicine and has significant implications in the field of pharmacokinetics and pharmacodynamics .
科学研究应用
N-Desmethyldanofloxacin has a wide range of scientific research applications, including:
作用机制
Target of Action
N-Desmethyldanofloxacin, a metabolite of Danofloxacin , primarily targets DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication. By targeting this enzyme, N-Desmethyldanofloxacin inhibits bacterial DNA replication, leading to cell death .
Mode of Action
N-Desmethyldanofloxacin binds to the DNA gyrase, inhibiting its activity . This prevents the relaxation of supercoiled DNA that is required for transcription and replication. As a result, the bacterial cell cannot replicate its DNA, which halts cell division and leads to cell death .
Biochemical Pathways
N-Desmethyldanofloxacin affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the replication process leads to cell death, effectively stopping the infection. Additionally, several microorganisms can metabolize Danofloxacin into N-Desmethyldanofloxacin .
Pharmacokinetics
The pharmacokinetics of N-Desmethyldanofloxacin involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of Danofloxacin, which is usually administered intravenously, intramuscularly, or intragastrically . After administration, Danofloxacin is metabolized into N-Desmethyldanofloxacin . The elimination half-life, mean residence time, and total body clearance of Danofloxacin vary depending on the route of administration .
Result of Action
The primary result of N-Desmethyldanofloxacin’s action is the inhibition of bacterial growth. By targeting DNA gyrase and inhibiting DNA replication, it causes bacterial cell death . This makes it an effective treatment for infections caused by bacteria susceptible to Danofloxacin .
Action Environment
The action of N-Desmethyldanofloxacin can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s action .
生化分析
Cellular Effects
Considering its parent compound, Danofloxacin, it may influence cell function by disrupting DNA replication in bacteria, thereby inhibiting their growth and proliferation .
Molecular Mechanism
Danofloxacin, its parent compound, exerts its effects at the molecular level by binding to bacterial DNA gyrase and topoisomerase IV enzymes, inhibiting DNA replication .
Metabolic Pathways
N-Desmethyldanofloxacin is a metabolite of Danofloxacin, suggesting it is part of the metabolic pathway of Danofloxacin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyldanofloxacin involves the demethylation of danofloxacin. This process typically requires specific reagents and conditions to achieve the desired product. One common method involves the use of acidic or basic conditions to facilitate the removal of the methyl group from danofloxacin .
Industrial Production Methods
Industrial production of N-Desmethyldanofloxacin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
化学反应分析
Types of Reactions
N-Desmethyldanofloxacin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
Danofloxacin: The parent compound from which N-Desmethyldanofloxacin is derived.
Enrofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone in human medicine.
Uniqueness
N-Desmethyldanofloxacin is unique due to its specific pharmacokinetic profile and its role as a metabolite of danofloxacin. It provides valuable insights into the metabolism and excretion of fluoroquinolones, aiding in the development of more effective veterinary drugs .
属性
IUPAC Name |
1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDPJRHQVYKPA-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108461-04-7 | |
| Record name | N-Desmethyldanofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between danofloxacin and N-Desmethyldanofloxacin in horses?
A1: N-Desmethyldanofloxacin is the primary metabolite of danofloxacin in horses. [] This means that after a horse is administered danofloxacin, their body metabolizes it, resulting in the formation of N-Desmethyldanofloxacin.
Q2: Are there methods for simultaneously measuring danofloxacin and N-Desmethyldanofloxacin in food-producing animals?
A3: Yes, researchers have developed liquid chromatography techniques with fluorescence detection to simultaneously determine the concentrations of both danofloxacin and N-Desmethyldanofloxacin in edible tissues of cattle and chickens. [] This is particularly important for ensuring food safety and monitoring residue levels of veterinary drugs in food products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


